Product packaging for Fomesafen sodium(Cat. No.:CAS No. 108731-70-0)

Fomesafen sodium

Cat. No.: B034405
CAS No.: 108731-70-0
M. Wt: 460.7 g/mol
InChI Key: CRHGSCXKJPJNAB-UHFFFAOYSA-M
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Description

Fomesafen sodium is a highly selective diphenyl ether herbicide that acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts chlorophyll biosynthesis, leading to the rapid accumulation of photodynamic protoporphyrin IX. Upon light exposure, this molecule generates reactive oxygen species (ROS), causing lipid peroxidation and subsequent membrane disruption, which manifests as rapid desiccation and necrosis in susceptible plants. As a research tool, this compound is invaluable in plant physiology and biochemistry studies for investigating herbicide mode of action, oxidative stress responses, and plant cell death mechanisms. Its selectivity makes it particularly useful for weed science research, enabling the study of resistance development and the characterization of metabolic pathways in both crops and weeds. Furthermore, it serves as a critical standard in environmental chemistry for analyzing herbicide persistence, soil behavior, and ecotoxicological impact. This compound is provided exclusively for use in laboratory research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9ClF3N2NaO6S B034405 Fomesafen sodium CAS No. 108731-70-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(1Z)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2O6S.Na/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19;/h2-7H,1H3,(H,20,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHGSCXKJPJNAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N=C(C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/N=C(/C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-])\[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72178-02-0 (Parent)
Record name Fomesafen-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1034921
Record name Fomesafen-sodium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108731-70-0
Record name Fomesafen-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomesafen-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1034921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 5-(2-chloro-a,a,a-trifluoro-p-tolyloxy)-N-methylsulfonyl-2-nitrobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOMESAFEN-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SNA1AMVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Developmental Trajectories of Diphenylether Herbicides

The development of diphenylether herbicides marks a significant chapter in the history of chemical weed control. This class of compounds, also known as nitrophenyl ethers, originated with the invention of nitrofen by Rohm & Haas, which was first registered for sale in 1964. wikipedia.orgwikipedia.org The introduction of nitrofen spurred a competitive era of chemical discovery. wikipedia.org

Subsequent research led to the development of more advanced and effective compounds. In 1980, Rohm & Haas introduced acifluorfen, which offered an improved spectrum of weed control and enhanced safety for soybean crops. wikipedia.org The Mobil Oil Corporation also contributed to this field with the launch of bifenox in 1981. wikipedia.org Fomesafen (B1673529) emerged from this trajectory of innovation, first being reported in 1983 and receiving its initial registration in the United States in 1987. herts.ac.uk These herbicides function by inhibiting a crucial enzyme in the plant's porphyrin biosynthesis pathway, which ultimately leads to cell membrane disruption and weed death. wikipedia.org

2. Contemporary Significance and Strategic Placement of Fomesafen Sodium within Herbicide Classes

This compound holds a significant position in contemporary agriculture, primarily due to its specific mode of action and its effectiveness in managing herbicide-resistant weeds. It is a selective herbicide used for pre-plant, pre-emergence, or post-emergence application to control a wide range of annual broadleaf weeds, grasses, and sedges in various crops, including soybeans, cotton, and dry beans. mda.state.mn.usredeagleinternational.com

The herbicidal activity of this compound stems from its role as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. wikipedia.orgmda.state.mn.us This enzyme is critical for the synthesis of chlorophyll (B73375) and heme in plants. mda.state.mn.us By blocking the PPO enzyme, fomesafen causes the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light, generates reactive oxygen species, leading to rapid lipid peroxidation, cell membrane disruption, and ultimately, tissue necrosis. wikipedia.org

This distinct mechanism places fomesafen in a critical strategic role for weed resistance management. evergreen-fs.com Its importance has grown substantially with the widespread emergence of weeds resistant to other herbicide classes, notably glyphosate (Group 9) and ALS inhibitors (Group 2). evergreen-fs.comepa.gov Fomesafen provides an effective tool for controlling problematic weeds like glyphosate-resistant Palmer amaranth and waterhemp. evergreen-fs.comresearchgate.net The sodium salt formulation enhances the compound's solubility in water, facilitating its use in various aqueous spray solutions. pnwhandbooks.org

Classification of Fomesafen

Classification TypeDesignation
Chemical FamilyDiphenylether pnwhandbooks.org
Mode of ActionProtoporphyrinogen Oxidase (PPO) Inhibitor mda.state.mn.uspnwhandbooks.org
WSSA Group14 pnwhandbooks.org
HRAC GroupE herts.ac.uk

Physicochemical Properties of Fomesafen

PropertyValue
Chemical FormulaC15H10ClF3N2O6S wikipedia.org
Molar Mass438.76 g·mol−1 wikipedia.org
Water Solubility (Acid)50 mg/L (20 °C) wikipedia.orgpnwhandbooks.org
Water Solubility (Sodium Salt)>600,000 mg/L pnwhandbooks.orgillinois.edu
Acidity (pKa)2.83 wikipedia.org
Soil Organic Carbon Partition Coefficient (Koc)Average is 60-68 mL/g for the Na salt mda.state.mn.uspnwhandbooks.org

Mechanistic Biology of Fomesafen Sodium Action in Plants

Elucidation of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition at the Molecular Level

Fomesafen (B1673529) sodium, a member of the diphenyl ether class of herbicides, exerts its herbicidal effect primarily through the inhibition of the enzyme protoporphyrinogen oxidase (PPO) alfa-chemistry.comwikipedia.orgciteab.comguidetopharmacology.org. PPO (EC 1.3.3.4), also known as Protox, is a crucial enzyme within the tetrapyrrole biosynthesis pathway ctdbase.orgciteab.comthegoodscentscompany.comnih.govuni.lunih.gov. Its specific role is to catalyze the six-electron oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX) ctdbase.orgciteab.comthegoodscentscompany.comnih.govuni.lunih.gov. This enzymatic reaction is the final common step in the synthesis of essential plant pigments and cofactors, namely chlorophyll (B73375) and heme wikipedia.orgalfa-chemistry.comwikipedia.orgctdbase.orgthegoodscentscompany.comnih.govnih.gov.

PPO is a highly conserved, membrane-bound enzyme found in various organisms, including plants, mammals, fungi, and bacteria thegoodscentscompany.comnih.gov. In plants, two main isoforms exist: PPO1, which is targeted to plastids (chloroplasts), and PPO2, which is primarily targeted to mitochondria but can also be dual-targeted to chloroplasts in some plant species uni.luthegoodscentscompany.comnih.govnih.gov. Fomesafen sodium acts as a competitive inhibitor, binding to the active site of the PPO enzyme and thereby preventing its natural substrate, protoporphyrinogen IX, from undergoing the necessary oxidation ctdbase.orgciteab.comthegoodscentscompany.comuni.lunih.govwikipedia.org. The active site of PPO is characterized as a hydrophobic cavity situated at the interface of the FAD-binding and substrate-binding domains, containing specific, highly conserved amino acid residues crucial for its function nih.gov. Research has identified that mutations in these critical amino acid residues, such as an Arg-128-Gly substitution or a Gly-399-Ala substitution in the PPX2 gene, can significantly reduce the binding affinity of PPO inhibitors like fomesafen, leading to herbicide resistance in certain weed species nih.govuni.luthegoodscentscompany.comnih.govwikipedia.org.

Biochemical Pathway Disruption in Chlorophyll and Heme Biosynthesis

The inhibition of PPO by this compound directly disrupts the tetrapyrrole biosynthesis pathway, which is indispensable for the production of both chlorophyll and heme wikipedia.orgalfa-chemistry.comwikipedia.orgctdbase.orgthegoodscentscompany.comnih.govnih.gov. The primary consequence of this inhibition is the rapid accumulation of protoporphyrinogen IX, the substrate of PPO, within the plant cells wikipedia.orgwikipedia.orgctdbase.orgciteab.comthegoodscentscompany.comnih.govuni.lunih.govwikipedia.org. Normally, protoporphyrinogen IX is efficiently converted to protoporphyrin IX within the plastids and mitochondria. However, when PPO activity is blocked, the accumulated protoporphyrinogen IX overflows from its normal compartmentalized environment, such as the thylakoid membranes, and leaks into the cytoplasm ctdbase.orgthegoodscentscompany.comnih.govnih.govwikipedia.org. This overflow is a critical step in the herbicidal mechanism, as it sets the stage for the subsequent damaging events. The accumulation of protoporphyrinogen IX also leads to the termination of chlorophyll and heme synthesis ctdbase.org.

Subsequent Cellular and Subcellular Pathophysiological Responses to PPO Inhibition

The leakage of protoporphyrinogen IX into the cytoplasm, a consequence of PPO inhibition, leads to its non-enzymatic oxidation by molecular oxygen to form protoporphyrin IX (PPIX) ctdbase.orgciteab.comthegoodscentscompany.comnih.govnih.govwikipedia.org. Unlike its precursor, protoporphyrin IX is a potent photosensitizer wikipedia.orgctdbase.orgnih.govnih.gov. Upon exposure to light, this accumulated protoporphyrin IX absorbs light energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) wikipedia.orgctdbase.orgnih.govnih.govwikipedia.org. This generation of singlet oxygen initiates a cascade of destructive events at the cellular and subcellular levels.

The pathophysiological responses in plant cells are rapid and severe. Visible symptoms in susceptible plants typically manifest as chlorosis (yellowing), followed by desiccation and necrosis (browning) of the leaves, often within 1 to 3 days of exposure alfa-chemistry.comwikipedia.org. At a microscopic level, the generation of singlet oxygen leads to extensive lipid peroxidation, which severely compromises the integrity and function of plant cell membranes alfa-chemistry.comwikipedia.orgwikipedia.orgctdbase.orgnih.govnih.gov. This membrane damage results in cellular leakage, loss of compartmentalization, and ultimately, the disintegration of cellular and subcellular structures, including chloroplast pigments, leading to inhibited photosynthesis and rapid plant tissue degeneration alfa-chemistry.comwikipedia.orgnih.gov.

Detailed research findings on the enzyme sensitivity to fomesafen illustrate the molecular basis of resistance:

Weed SpeciesResistance MechanismFomesafen I₅₀ (μM) - SusceptibleFomesafen I₅₀ (μM) - ResistantFold Resistance (Enzyme Level)Citation
Amaranthus retroflexusArg-128-Gly substitution in PPX20.09111.36 (R1), 19.32 (R2)124.7 (R1), 212.3 (R2) wikipedia.org
Amaranthus palmeriGly-399-Ala substitution in PPO2Not specifiedNot specified>7000 (enzyme level) uni.lu

Role of Photosensitization and Consequent Oxidative Stress Induction

The core of this compound's herbicidal action lies in the photosensitization process initiated by the accumulated protoporphyrin IX. This molecule, under light conditions, acts as a photosensitizer, transferring absorbed light energy to molecular oxygen and converting it into highly reactive and damaging forms wikipedia.orgctdbase.orgnih.govnih.gov. This process leads to significant oxidative stress within the plant cells.

Generation and Cascading Effects of Reactive Oxygen Species (ROS)

The primary reactive oxygen species (ROS) generated as a result of protoporphyrin IX photosensitization is singlet oxygen (¹O₂) wikipedia.orgctdbase.orgnih.govnih.govwikipedia.org. This highly reactive form of oxygen is extremely damaging to biological molecules. The uncontrolled production of singlet oxygen and other ROS (such as superoxide (B77818) radicals and hydrogen peroxide) overwhelms the plant's natural antioxidant defense systems, leading to a state of oxidative stress ctdbase.org. This oxidative stress triggers a cascading effect of cellular damage, targeting various cellular components and disrupting normal physiological functions.

Mechanisms of Lipid Peroxidation and Plant Membrane Integrity Compromise

A critical consequence of the excessive generation of reactive oxygen species, particularly singlet oxygen, is lipid peroxidation alfa-chemistry.comwikipedia.orgwikipedia.orgctdbase.orgnih.govnih.gov. This process involves the oxidative degradation of lipids, especially the polyunsaturated fatty acids that constitute a major component of biological membranes. Singlet oxygen attacks the double bonds in these fatty acids, initiating a chain reaction that results in the formation of lipid hydroperoxides and other toxic byproducts.

The extensive lipid peroxidation directly compromises the structural integrity and functional capacity of plant cell membranes, including the plasma membrane, tonoplast, and the membranes of organelles such as chloroplasts and mitochondria alfa-chemistry.comwikipedia.orgwikipedia.orgnih.gov. This damage leads to increased membrane permeability, causing cellular contents to leak out, loss of ion gradients, and disruption of metabolic processes that rely on membrane integrity. The breakdown of these vital membranes ultimately leads to rapid cellular desiccation and death, manifesting as the observed necrotic symptoms in affected plants alfa-chemistry.comwikipedia.orgnih.gov.

This compound Absorption and Translocation Dynamics within Plant Systems

This compound is absorbed by plant tissues through both foliar and root uptake pathways alfa-chemistry.comwikipedia.orgwikipedia.orgguidetopharmacology.org. When applied as a post-emergence herbicide to plant foliage, it is readily absorbed by the leaves alfa-chemistry.comwikipedia.org. However, its translocation within the plant system is generally limited, primarily occurring via the xylem alfa-chemistry.comwikipedia.org. This limited mobility means that this compound acts largely as a contact herbicide, affecting the plant tissues with which it directly comes into contact alfa-chemistry.comwikipedia.org. Consequently, thorough spray coverage of the target weeds is essential for optimal herbicidal efficacy alfa-chemistry.comwikipedia.org. When applied to the soil, this compound is absorbed by the roots of germinating weeds and exhibits restricted upward movement within the plant wikipedia.org.

Enzymatic Detoxification Mechanisms in Agriculturally Tolerant Crops

The primary mechanism conferring tolerance to this compound in crops such as soybeans is their inherent ability to rapidly metabolize the herbicide into non-toxic forms. This detoxification is a multi-phase process orchestrated by specific enzyme systems within the plant cells. The initial phases involve reactions like oxidation, reduction, or hydrolysis, which introduce or expose functional groups on the herbicide molecule. This is followed by a crucial second phase where these modified molecules are conjugated with endogenous substances like glutathione (B108866).

Investigation of Glutathione S-Transferases (GSTs) in Xenobiotic Conjugation

At the heart of this compound detoxification in tolerant crops are Glutathione S-Transferases (GSTs). These enzymes are a large and diverse family of multifunctional proteins that play a critical role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic and hydrophobic compounds, including herbicides. This conjugation reaction effectively neutralizes the herbicidal activity of this compound and marks it for further metabolic processing and sequestration. In soybeans, GSTs facilitate the rapid conjugation of fomesafen with homoglutathione (B101260) (hGSH), a thiol endogenously present in this crop. The rate of this GST-catalyzed conjugation is significantly higher than the non-enzymatic reaction, highlighting the essential role of these enzymes in conferring tolerance.

Identification and Characterization of Specific GST Isozymes and their Catalytic Efficiencies

The GST enzyme family is composed of numerous isoenzymes, each with distinct substrate specificities and catalytic efficiencies. Research has focused on identifying the specific GST isozymes responsible for this compound detoxification in tolerant crops. Studies have shown that GST activity towards fomesafen is significantly higher in tolerant crops like soybeans compared to susceptible weeds.

For instance, in soybean extracts, the GST activity with fomesafen as a substrate was found to be greater when the naturally occurring thiol, homoglutathione (hGSH), was used as the co-substrate instead of glutathione (GSH). This suggests the presence of specific GST isozymes in soybean that are highly efficient at utilizing hGSH for fomesafen conjugation. While specific GST isozymes from sorghum, such as GST A1/A1 and GST B1/B2, have been isolated and characterized for their kinetic properties, further research is needed to identify and characterize the specific isozymes in soybeans with high catalytic efficiency for fomesafen.

GST Activity Towards Fomesafen in Soybean and Various Weeds

Plant SpeciesRelative GST Activity with FomesafenObserved Fomesafen Tolerance
Soybean (Glycine (B1666218) max)HighTolerant
Echinochloa crus-galliModerateSusceptible
Digitaria sanguinalisLowSusceptible
Sorghum halepenseLowSusceptible
Setaria faberiLowSusceptible
Broadleaf WeedsNone DetectedSusceptible

This table summarizes the relative Glutathione S-Transferase (GST) activity towards fomesafen in soybeans and several common weed species. The higher GST activity in soybeans correlates with their tolerance to the herbicide.

Comparative Metabolic Pathways and Differential Herbicide Processing in Susceptible Weeds versus Tolerant Crops

The key to this compound's selectivity lies in the differential metabolic rates between tolerant crops and susceptible weeds. Tolerant species, like soybeans, possess robust enzymatic systems that rapidly detoxify the herbicide before it can cause significant damage. In contrast, susceptible weeds metabolize fomesafen much more slowly, allowing the active ingredient to accumulate and inhibit the PPO enzyme, leading to cell death.

In rice, a crop susceptible to fomesafen, studies have identified several metabolic pathways for the herbicide, including hydrolysis, substitution, reduction, methylation, glycosylation, acetylation, and malonylation. While rice does possess detoxification enzymes like cytochrome P450s and GSTs, their efficiency in metabolizing fomesafen is not sufficient to prevent phytotoxicity.

Conversely, in resistant weeds like Amaranthus retroflexus, metabolic resistance is a key mechanism. Transcriptome and metabolome analysis of resistant versus sensitive populations revealed significant differences in gene and metabolite expression, particularly in pathways involving cytochrome P450 monooxygenase and Glutathione S-transferase. The resistant biotypes exhibit enhanced metabolism of fomesafen, preventing the herbicide from reaching its target site at lethal concentrations.

Metabolic Fate of Fomesafen in Tolerant vs. Susceptible Plants

Plant TypeRate of Fomesafen MetabolismPrimary Metabolic PathwayOutcome
Tolerant Crop (e.g., Soybean)RapidGST-mediated conjugation with homoglutathioneDetoxification and tolerance
Susceptible Weed (e.g., most broadleaf weeds)Slow or negligibleLimited metabolismAccumulation of toxic protoporphyrin IX, leading to cell death
Resistant Weed Biotype (e.g., some Amaranthus spp.)RapidEnhanced metabolism via GSTs and Cytochrome P450sDetoxification and resistance

This table compares the metabolic processing of fomesafen in tolerant crops, susceptible weeds, and resistant weed biotypes, highlighting the critical role of metabolic rate in determining selectivity and resistance.

Genetic Determinants and Regulatory Elements Governing Crop Tolerance

The ability of a crop to tolerate this compound is ultimately encoded in its genes. The expression of detoxification enzymes, such as GSTs, is controlled by a complex network of genetic and regulatory elements. While much of the commercial herbicide tolerance in crops has been achieved through the introduction of genes that confer resistance, the natural tolerance of soybeans to fomesafen is an inherent genetic trait.

Research into the genetic basis of fomesafen tolerance in other species, such as sorghum, has identified specific genomic regions associated with this trait. A genome-wide association study (GWAS) in a diverse sorghum population identified 26 significant single nucleotide polymorphisms (SNPs) on chromosome 3 linked to fomesafen tolerance. These SNPs were located within a 215.3 kb region containing eight genes, including a germin-like protein and an SNF7 family protein. While the precise role of these genes in fomesafen tolerance is still under investigation, this research demonstrates that specific genetic loci can be major determinants of herbicide tolerance.

Furthermore, the expression of detoxification genes can be induced by chemical agents known as herbicide safeners, particularly in grass crops. Safeners work by enhancing the expression of genes encoding enzymes like GSTs and cytochrome P450s, thereby increasing the crop's ability to metabolize and detoxify herbicides. Although the direct application of this technology to enhance fomesafen tolerance in dicotyledonous crops like soybeans is not a current practice due to their natural tolerance, the study of safener-induced gene expression provides valuable insights into the regulatory elements that control herbicide detoxification pathways.

Foundational Research Areas and Evolving Scholarly Inquiries Concerning Fomesafen Sodium

Current and foundational research on fomesafen (B1673529) sodium is multifaceted, focusing on critical areas that impact its efficacy and sustainability in agricultural systems.

Weed Resistance Mechanisms: A primary focus of scholarly inquiry is the evolution of weed resistance to fomesafen. frontiersin.org Research has identified resistant populations of weeds such as Amaranthus retroflexus (redroot pigweed) and Ipomoea nil (morning glory). frontiersin.orgresearchgate.net Investigations delve into the biochemical and genetic basis of this resistance, which includes both target-site resistance (TSR), such as mutations in the PPX2 gene (e.g., Arg-128-Gly), and non-target-site resistance (NTSR). frontiersin.orgmdpi.com NTSR mechanisms are a significant area of study, particularly the role of enhanced herbicide metabolism through enzyme systems like cytochrome P450s and glutathione-S-transferases (GSTs). frontiersin.orgmdpi.com

Environmental Fate and Degradation: The behavior of fomesafen in the environment is another crucial research domain. Studies concentrate on its persistence in soil, which can be significant, with half-lives ranging from 63 to 527 days depending on conditions. mda.state.mn.usregulations.gov Key dissipation pathways include microbial degradation, runoff, and leaching. mda.state.mn.usregulations.gov Research has shown that fomesafen degrades rapidly under anaerobic (low oxygen) conditions but is more persistent in aerobic environments. illinois.eduregulations.gov Scientists have isolated specific bacterial strains, such as Pseudomonas zeshuii and Bacillus sp., capable of degrading fomesafen and are studying the biochemical pathways involved, which often begin with the reduction of the nitro group. nih.govfao.org

Soil Behavior and Mobility: Understanding the interaction of fomesafen with soil particles is essential for predicting its environmental mobility and bioavailability. Research indicates that its adsorption and desorption are influenced by soil properties like pH, organic matter, and clay content. asacim.org.ar Fomesafen has a high potential for leaching in coarse soils with low organic matter, which can increase the risk of movement into groundwater. mda.state.mn.us Evolving research explores the use of soil amendments, such as biochar, to increase the adsorption of fomesafen, thereby reducing its mobility and potential for leaching. nih.govresearchgate.net

Advanced Formulation and Synthesis: Scholarly efforts are also directed at improving fomesafen's formulation to enhance its performance and environmental profile. A notable area of innovation is the development of herbicidal ionic liquids (HILs) based on fomesafen. rsc.orgrsc.orgresearchgate.net This research aims to create new formulations with properties like lower water solubility and greater soil adsorption, which could reduce the risk to aquatic organisms while potentially increasing herbicidal activity. rsc.orgrsc.org

Research Findings on Fomesafen Persistence and Degradation

Environmental ConditionFinding/Half-life (t1/2)Reference
Aerobic SoilPersistent (t1/2 = 9 to 99 weeks) regulations.gov
Anaerobic SoilRapid degradation (t1/2 < 20 days) regulations.gov
Average Field Half-Life~100 days illinois.edu
HydrolysisRelatively stable regulations.gov
Primary Degradation PathwayMicrobial Degradation mda.state.mn.us
Major Degradation ProductFomesafen amine regulations.gov

Environmental Fate and Biogeochemical Cycling of Fomesafen Sodium

Soil Environmental Dynamics

The behavior of fomesafen (B1673529) sodium in soil is a complex interplay of degradation, adsorption, and desorption processes, influenced by various environmental and soil-specific factors.

Microbial Degradation Pathways and the Identification of Responsible Microorganisms

Microbial degradation is identified as a primary mechanism for the dissipation of fomesafen in soil. regulations.gov Several bacterial strains have been isolated and characterized for their ability to degrade fomesafen, highlighting the diverse microbial community involved in its biodegradation.

Fomesafen exhibits varying degradation rates depending on environmental conditions, particularly oxygen availability. In aerobic soil and aquatic environments, fomesafen is persistent, with reported half-lives ranging from 9 to 99 weeks (63 to 527 days, depending on soil type). regulations.govherts.ac.uk Conversely, it degrades rapidly in anaerobic environments, with half-lives typically less than 20 days. regulations.govapvma.gov.auepa.gov

Kinetic studies on fomesafen degradation in chernozems of Northeast China revealed that its degradation follows a general first-order kinetic process. At recommended application levels, the half-life was approximately 18.14 days, while at twice the recommended level, the degradation rate was faster, with a half-life of 10.91 days. mdpi.comresearchgate.net

The optimal temperature for fomesafen degradation by specific microbial strains has also been investigated. For instance, Lysinibacillus sp. ZB-1 showed an optimal degradation temperature of 30 °C, with degradation rates of 38.8%, 81.2%, and 30.72% within 7 days at 20 °C, 30 °C, and 37 °C, respectively. researchgate.netnih.gov Another strain, Bacillus sp. FE-1, exhibited optimal degradation at 35 °C and pH 7.0. nih.gov

Table 1: Fomesafen Degradation Kinetics by Lysinibacillus sp. ZB-1 at Different Temperatures

Temperature (°C)Degradation Rate (% in 7 days)
2038.8
3081.2
3730.72

Table 2: Fomesafen Half-Lives in Chernozems at Different Application Levels

Application LevelHalf-Life (days)
Recommended18.14
2x Recommended10.91

The microbial degradation of fomesafen leads to the formation of several metabolites through various biochemical transformations.

By Lysinibacillus sp. ZB-1 : Metabolism is initiated by the reduction of nitro groups, followed by acetylation and dechlorination. A transient accumulation of a metabolite identified as N-[4-{4-(trifluoromethyl)phenoxy}-2-methanamidephenyl]acetamide has been observed. researchgate.netebi.ac.uknih.gov

By Pseudomonas zeshuii BY-1 : Five metabolites were detected and identified. The primary degradation pathway involves the reduction of the nitro group to an amino group, followed by acetylation of the amino derivative, dechlorination, and cleavage of the S-N bond. ebi.ac.ukacs.orgnih.govacs.org

By Bacillus sp. FE-1 : Two metabolites, amino-fomesafen and 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-amino-benzoic acid, were detected. This degradation pathway involves the reduction of a nitro group followed by the hydrolysis of an amide bond. nih.gov

By Bacillus sp. Za : Twelve intermediate metabolites were identified in different soil types (nine in black soil, eight in yellow brown soil), indicating a complex degradation pathway. nih.govresearchgate.net

The major degradation product of fomesafen identified in some studies is 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-N-methylsulphonyl-panthranilamide (fomesafen amine), with a minor product being 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid (fomesafen amino acid). regulations.govepa.govherts.ac.uk

Several bacterial strains have demonstrated significant capabilities in degrading fomesafen:

Lysinibacillus sp. ZB-1 : Isolated from contaminated agricultural soil, this strain can utilize fomesafen as the sole carbon source. It achieved an 81.32% degradation rate within 7 days in mineral salts medium. This bacterium also degrades other diphenyl ethers like lactofen (B128664) and fluoroglycofen. Its metabolism of fomesafen involves the elimination of arylic chloride. researchgate.netnih.govebi.ac.uknih.govbioinfopublication.orgbrill.com

Pseudomonas zeshuii BY-1 : This newly isolated strain can use fomesafen as its sole carbon source, degrading up to 88.7% of 50 mg L-1 fomesafen in mineral medium within 3 days. It also degrades other diphenyl ethers such as lactofen, acifluorfen, and fluoroglycofen. Its degradation pathway involves partial defluorination of the trifluoromethyl moiety followed by chloride release. ebi.ac.ukacs.orgnih.govacs.orgnih.gov

Bacillus sp. FE-1 : Isolated from paddy field soil, this strain degraded over 82.9% of fomesafen (at concentrations of 0.5, 1, and 10 mg L-1) in liquid medium within 14 hours. Inoculation of soil samples with Bacillus sp. FE-1 significantly increased fomesafen degradation rates. nih.gov

Bacillus sp. Za : This strain has been utilized for the remediation of fomesafen residues in both black and yellow brown soils, showing degradation rates of 74.4% and 69.2% respectively, within 30 days. nih.govfrontiersin.org

These strains demonstrate the potential for bioremediation strategies to address fomesafen-contaminated soils. nih.govebi.ac.uknih.govnih.govfrontiersin.org

Adsorption, Desorption, and Soil Binding Affinity Studies

The adsorption and desorption characteristics of fomesafen in soil are crucial for understanding its mobility and bioavailability. Fomesafen is generally considered to have low to moderate adsorption to soil. asacim.org.arapvma.gov.au

The Freundlich distribution coefficient (Kf) for fomesafen across various US soils ranged from 1.30 to 9.28 µg1-1/n g-1 mL1/n. The pesticide distribution coefficient (Kd) varied from 1.11 to 12.76 mL g-1, and the soil organic carbon normalized adsorption coefficient (KOC) ranged from 58 to 1467 mL g-1. asacim.org.arnih.gov These values indicate that fomesafen is not strongly bound to soil surfaces, suggesting potential for movement under certain environmental conditions. asacim.org.ar

Desorption rates of fomesafen from soils ranged from 11.06% to 81.31% after a single desorption cycle. Soils like Cecil sandy loam, Greenville sandy clay loam, Sonora silt loam, and Minidoka silt loam showed lower desorption rates (11.06–29.11%) compared to Tremona sand, Tifton loamy sand, and Haxtun sandy loam, which exhibited higher desorption (25.80–81.31%). asacim.org.ar

Table 3: Fomesafen Adsorption and Desorption Parameters in Various US Soils

ParameterRange (Min - Max)Unit
Kf1.30 - 9.28µg1-1/n g-1 mL1/n
Kd1.11 - 12.76mL g-1
KOC58 - 1467mL g-1
Desorption (%)11.06 - 81.31%

Soil physicochemical properties significantly influence the sorption dynamics of fomesafen.

pH : As a weak acid with a pKa of approximately 2.7 to 2.9, fomesafen's ionization state is highly dependent on soil pH. uga.eduwikipedia.orgdrugfuture.comscielo.br At higher pH values, fomesafen ionizes to form an anionic species, which is less likely to sorb to soil particles due to negative charge repulsion. oup.com Conversely, a decrease in soil pH can double the adsorption of fomesafen. scielo.broup.com This inverse correlation between pH and adsorption (Kd) highlights pH as a critical factor. scielo.broup.com

Organic Matter Content : Organic matter content positively correlates with fomesafen sorption. uga.eduscielo.br However, some studies suggest that while organic matter is influential, pH can be a more dominant factor in fomesafen adsorption. oup.com

Clay and Silt Composition : Clay and silt content also significantly affect fomesafen adsorption and desorption. asacim.org.arnih.govuga.edu Soils with higher clay content tend to exhibit greater fomesafen adsorption, which can lead to lower risks of crop injury. asacim.org.arawsjournal.org

Assessment of Fomesafen Sodium Bioavailability in Diverse Soil Matrices

The bioavailability of this compound in soil is influenced by various soil properties, including pH, organic matter content, and texture asacim.org.arnih.gov. Adsorption studies have shown that fomesafen's adsorption to soil is negatively correlated with soil organic matter, humic matter, pH, and cation exchange capacity asacim.org.ar. This suggests that in soils with lower organic matter content and higher pH, fomesafen may exhibit greater mobility asacim.org.arnih.gov. For instance, fomesafen demonstrated greater mobility in a Red-Yellow Latosol, characterized by lower organic matter and higher pH, compared to a Red-Yellow Argisol with higher organic matter asacim.org.arnih.gov. The Freundlich distribution coefficient (Kf) for fomesafen across seven U.S. soils ranged from 1.30 to 9.28 µg1–1/n g−1 mL1/n, while the pesticide distribution coefficient (Kd) and soil organic carbon normalized adsorption coefficient (KOC) varied from 1.11 to 12.76 mL g−1 and 58 to 1467 mL g−1, respectively asacim.org.ar. Desorption rates after a single cycle ranged from 11.06% to 81.31% asacim.org.ar.

Persistence and Half-Life Determination in Various Terrestrial Ecosystems

This compound is considered highly persistent in soil, with reported half-lives (DT50) varying significantly based on soil type and environmental conditions regulations.govasacim.org.arredeagleinternational.comgreenbook.netamazonaws.com. Mean aerobic soil metabolism half-lives have been reported around 387.84 days, with individual study values ranging from 63 to 527 days regulations.gov. Field dissipation studies in various U.S. states indicated fomesafen is moderately persistent to persistent, with half-lives ranging from 50 to 150 days in surface soils under actual use conditions regulations.gov. Other studies reported field DT50 values between 28 and 66 days, with an average of 50 days in a Madalin silty clay loam, and 45.6 days in a Sequatchie loam asacim.org.ar. In Cecil sandy loam, DT50 values were 47 and 34 days, while in Tifton loamy sand, they were 6 and 4 days, respectively, when applied at 1× and 2× the label rate asacim.org.ar. Under anaerobic conditions, fomesafen degrades more rapidly, with half-lives less than 20 days regulations.govgreenbook.netamazonaws.comepa.gov.

Table 1: this compound Half-Life in Terrestrial Environments

Environment/ConditionHalf-Life (Days)Source
Aerobic Soil (Mean)387.84 regulations.gov
Aerobic Soil (Range)63 - 527 regulations.govmda.state.mn.us
Field Dissipation50 - 150 regulations.gov
Anaerobic Soil< 20 regulations.govgreenbook.netamazonaws.comepa.gov
Cecil Sandy Loam (1x)47 asacim.org.ar
Cecil Sandy Loam (2x)34 asacim.org.ar
Tifton Loamy Sand (1x)6 asacim.org.ar
Tifton Loamy Sand (2x)4 asacim.org.ar
No-till soil60 - 71 nih.gov
Conventional tillage soil99 - 114 nih.gov

Leaching Potential and Subsurface Transport Mechanisms to Groundwater Systems

This compound exhibits a high leaching potential due to its persistence and mobility in soil regulations.govepa.govgreenbook.netamazonaws.commda.state.mn.usherts.ac.ukepa.gov. It is expected to move from application sites into groundwater and surface water regulations.gov. The pesticide distribution coefficient (Koc) of 68 indicates that fomesafen does not strongly attach to soil particles, increasing its likelihood of reaching shallow groundwater, especially in coarse soils mda.state.mn.us. Aged soil column leaching studies have shown that degradation products of fomesafen are not mobile, with less than 0.06% of applied radioactivity detected in leachate samples regulations.gov. However, fomesafen itself was detected at depths up to 30 inches in the soil profile in field dissipation studies regulations.gov. Prospective groundwater monitoring in North Carolina confirmed that fomesafen can move through the soil profile into medium and deep groundwater, with detections at concentrations of 1 µg/L (ppb) regulations.govepa.gov. Soil pH and organic matter content significantly impact fomesafen's mobility; liming Norfolk sandy loam from pH 5.3 to 6.8, for instance, increased fomesafen mobility, leading to earlier and greater initial leaching asacim.org.ar.

Aquatic Environmental Dynamics

This compound is also persistent in aquatic environments regulations.govgreenbook.netamazonaws.comherts.ac.uk. Its dissipation in water bodies is influenced by photolytic and hydrolytic processes, as well as adsorption to suspended solids and sediment.

Photolytic Degradation Pathways and Quantum Yield Kinetics in Water Bodies

Fomesafen undergoes slow photodegradation in water, with reported half-lives ranging from 49 to 289 days regulations.govgreenbook.netamazonaws.com. Photolysis is generally not considered a primary route of degradation in water, with DT50 values exceeding 30 days in some studies apvma.gov.au. The quantum yield for direct photo-transformation was experimentally determined to be less than 2.7 × 10-4 at a pH range of 4-9 following irradiation at 313 ± 10 nm at 20°C apvma.gov.au. After 32 days of irradiation under Florida spring sunlight at pH 7, 92.3% to 93.9% of the applied radioactivity was identified as fomesafen apvma.gov.au.

Hydrolytic Stability Assessments and pH Dependence

Fomesafen is stable to abiotic hydrolysis regulations.govgreenbook.netepa.gov. Its half-life due to hydrolysis was estimated to be approximately 3 years at 25°C and does not appear to be pH dependent epa.gov. However, other studies indicate that the hydrolytic transformation of fomesafen can be pH-dependent, following first-order kinetics researchgate.netnih.gov. Higher persistence of fomesafen was observed in alkaline pH conditions compared to neutral and acidic pH, with half-lives ranging from 41.56 to 63.24 days researchgate.netnih.gov.

Table 2: this compound Hydrolytic Half-Life in Water

pH ConditionHalf-Life (Days)Source
General (Abiotic)~1095 (~3 years) epa.gov
Alkaline pH41.56 - 63.24 researchgate.netnih.gov
Neutral pHLower than alkaline researchgate.netnih.gov
Acidic pHLower than alkaline researchgate.netnih.gov

Adsorption to Suspended Solids and Sediment in Aquatic Environments

Fomesafen has a low potential for bioaccumulation in fish tissues, with bioconcentration factors reported as 0.7 for whole fish, 0.2 for edible tissues, and 5.2 for non-edible tissue regulations.gov. Bioaccumulated residues were depurated within a 14-day period regulations.gov. While fomesafen is persistent in aquatic systems, there is typically little movement of the compound to sediment apvma.gov.au. In several water/sediment systems, fomesafen was not persistent under aerobic or anaerobic conditions, with minimal movement to sediment (up to 6.8% of applied radioactivity) apvma.gov.au. Degradation in these systems followed first-order kinetics, with water phase half-lives of 4.3 to 8.2 days and whole system half-lives of 5.7 to 8.3 days apvma.gov.au.

Herbicide Resistance Evolution and Management Strategies in Agricultural Systems

Mechanisms of Fomesafen (B1673529) Sodium Resistance in Weed Biotypes

Weed resistance to fomesafen sodium can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). mdpi.commdpi.com

Target-Site Resistance Mechanisms (e.g., Protoporphyrinogen (B1215707) Oxidase gene mutations)

Target-site resistance involves alterations to the PPO enzyme, which is the direct target of this compound. These alterations typically result from gene mutations that modify the enzyme's structure, thereby reducing or preventing the herbicide from binding effectively. mdpi.comnih.gov

Key target-site mutations conferring resistance to PPO inhibitors, including this compound, have been identified in various weed species, particularly within the Amaranthus genus. One prominent mechanism is the deletion of a glycine (B1666218) residue at position 210 (ΔG210) in the ppo2 gene. This deletion has been confirmed as a basis for resistance in species such as Amaranthus tuberculatus (tall waterhemp) and Amaranthus palmeri (Palmer amaranth). mdpi.comnih.govmdpi.comnih.gov

Another significant target-site mutation involves amino acid substitutions at arginine position 128 (Arg-128) in the PPO2 enzyme. For instance, the substitution of Arg-128 with glycine (Arg-128-Gly) or methionine (Arg-128-Met) has been widely documented in Amaranthus weeds, including Amaranthus retroflexus (redroot pigweed) and Amaranthus palmeri. This mutation is homologous to the arginine-98 site in PPO2 of Ambrosia artemisiifolia (common ragweed). mdpi.comnih.govmdpi.comfrontiersin.org

The impact of these mutations on resistance levels can be substantial. For example, Amaranthus retroflexus populations with the Arg-128-Gly mutation have shown high-level resistance to fomesafen, with resistance factors ranging from 27.0 to 27.9. cambridge.org Similarly, Amaranthus rudis (common waterhemp) has exhibited 8-fold resistance to fomesafen due to PPO inhibitor resistance. mdpi.comnih.gov

The following table summarizes some identified target-site mutations and their associated weed species and resistance levels:

Weed SpeciesMutation Site (PPO2)Amino Acid ChangeResistance Level (Fold)Reference
Amaranthus tuberculatusGly-210Deletion (ΔG210)High mdpi.comnih.govnih.gov
Amaranthus palmeriGly-210Deletion (ΔG210)High mdpi.comfrontiersin.org
Amaranthus retroflexusArg-128Glycine (Arg-128-Gly)27.0-27.9 (High) mdpi.commdpi.comcambridge.org
Amaranthus palmeriArg-128Glycine/Methionine (Arg-128-Gly/Met)High/Moderate mdpi.comfrontiersin.org
Amaranthus rudisNot specifiedNot specified8 mdpi.comnih.gov

Molecular and Genetic Determinants Underpinning Resistance Development

The development of this compound resistance is underpinned by specific molecular and genetic changes. Target-site resistance is directly linked to mutations within the PPO genes (specifically ppo1 and ppo2), which encode the PPO enzyme. These mutations can be single nucleotide substitutions (point mutations) leading to amino acid changes, or larger deletions, such as the ΔG210 deletion. mdpi.comnih.govmdpi.comnih.gov The presence of these altered genes results in a PPO enzyme that is less sensitive to fomesafen, thereby maintaining its function even in the presence of the herbicide. cambridge.org

For non-target-site resistance, the genetic basis is often more complex, involving multiple genes from large gene families. nih.govfrontiersin.org Enhanced metabolic detoxification, for example, can be attributed to the overexpression or amplification of genes encoding P450s and GSTs. nih.govresearchgate.net While single-gene inherited NTSR has been reported, it is more common for NTSR involving detoxification enzymes to be regulated by multiple genes, with different weed species exhibiting varied detoxification regulatory genes and mechanisms. frontiersin.org These genetic changes allow the weed to either rapidly break down the herbicide or reduce its uptake and translocation to the target site. nih.govresearchgate.net

The co-occurrence of both target-site and non-target-site resistance mechanisms within the same weed population or even individual plant has been observed, leading to higher levels of resistance. mdpi.comnih.govmdpi.com For example, a resistant Amaranthus retroflexus population (HW-01) showed multiple resistance to fomesafen and nicosulfuron, attributed to both the Arg-128-Gly mutation in PPX2 and enhanced metabolism mediated by P450s and GSTs. mdpi.com

Ecological and Evolutionary Dynamics of Resistant Weed Populations in Response to Selection Pressure

The evolution of this compound resistance in weed populations is a direct consequence of intense selection pressure exerted by continuous herbicide application. When this compound is repeatedly used as the primary weed control method, susceptible weed biotypes are eliminated, while naturally occurring resistant individuals survive, reproduce, and proliferate. mdpi.comagrian.commda.state.mn.usamazonaws.comfao.org This selective advantage leads to a shift in the weed community composition, with resistant biotypes becoming dominant over time. agrian.comfrontiersin.orgamazonaws.com

The rate and extent of resistance evolution are influenced by several ecological and evolutionary factors:

Herbicide Use Patterns: Frequent and exclusive reliance on this compound or other Group 14 herbicides accelerates the selection for resistant biotypes. mdpi.comagrian.comamazonaws.com

Weed Biology: Weed species with high genetic diversity, prolific seed production, and efficient seed dispersal mechanisms are more prone to developing and spreading resistance. For instance, Amaranthus species are known for their high competitiveness and rapid resistance evolution. mdpi.commdpi.commdpi.com

Gene Flow: The movement of pollen or seeds from resistant populations to susceptible ones can introduce resistance genes into new areas, contributing to the spread of resistance. nih.gov

Fitness Costs: While resistance mechanisms often come with a fitness cost in the absence of herbicide, the continuous selection pressure in agricultural fields outweighs these costs, allowing resistant biotypes to thrive.

Indicators of potential herbicide resistance include the failure to control a weed species normally susceptible to this compound at the recommended dose, the appearance of spreading patches of uncontrolled plants, or the presence of surviving plants mixed with controlled individuals of the same species. mdpi.comamazonaws.com

Development and Implementation of Sustainable Herbicide Resistance Management Approaches

To mitigate the evolution and spread of this compound resistance, it is crucial to implement sustainable herbicide resistance management approaches as part of an integrated weed management (IWM) program. IWM combines various weed control strategies to reduce reliance on a single method and minimize selection pressure. mda.state.mn.usamazonaws.commdpi.comconicet.gov.ar

Strategic Herbicide Rotation and Tank-Mixture Formulations for Resistance Mitigation

Herbicide Rotation: Strategic rotation of herbicides with different modes of action (MOAs) is a cornerstone of resistance management. Instead of repeatedly applying this compound (Group 14), growers should rotate its use within a growing season or across growing seasons with herbicides from different groups that control the same target weeds. This prevents the continuous selection pressure on a single resistance mechanism, thereby delaying or preventing the dominance of resistant biotypes. mdpi.comagrian.comamazonaws.comepa.gov

Tank-Mixture Formulations: Tank-mixing this compound with herbicides from different MOA groups is another effective strategy. This approach simultaneously exposes weeds to multiple herbicidal actions, increasing the spectrum of weed control and significantly reducing the likelihood of a single weed biotype developing resistance to all active ingredients in the mixture. When using tank mixtures, it is important to ensure compatibility between products and to use the less resistance-prone partner at a rate that provides equivalent control of the target weeds. mdpi.comagrian.comamazonaws.comepa.govepa.govredeagleinternational.comagchemicalsolutions.com

For example, this compound can be tank-mixed with herbicides targeting other pathways, such as acetolactate synthase (ALS) inhibitors, photosystem II (PSII) inhibitors, or glyphosate, depending on the crop and weed spectrum. mdpi.commdpi.comfao.orgepa.gov This diversified approach helps manage existing resistance and slows the development of new resistant biotypes.

Other integrated weed management practices that complement herbicide rotation and tank-mixing include:

Mechanical Control: Incorporating tillage or manual weeding to physically remove weeds and prevent seed production. mdpi.commda.state.mn.usamazonaws.com

Cultural Practices: Employing practices such as higher crop seeding rates, precision fertilizer application, and competitive crop varieties to favor crop growth over weeds. amazonaws.com

Scouting and Monitoring: Regularly scouting fields to identify early signs of resistance development and adjusting management strategies accordingly. mdpi.comamazonaws.com

Cleaning Equipment: Thoroughly cleaning spray systems and harvesting equipment to prevent the spread of resistant weed seeds to other fields. mdpi.comamazonaws.comepa.gov

By combining these strategies, the agricultural industry can work towards more sustainable weed management and prolong the effectiveness of valuable herbicides like this compound.

Advanced Analytical Methodologies for Fomesafen Sodium Research

State-of-the-Art Chromatographic Techniques for Trace Residue Quantification

Chromatographic techniques are indispensable for the quantification of fomesafen (B1673529) sodium residues due to their high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely recognized as a state-of-the-art technique for the trace quantification of fomesafen residues in various matrices. Method GRM045.01A, for instance, is an established enforcement method that utilizes LC-MS/MS for the analysis of fomesafen residues in crop commodities. This method involves extraction procedures, solid-phase extraction (SPE) cleanup, and final determination via LC-MS/MS. The validated limit of quantitation (LOQ) for this method is 0.02 ppm (or 0.02 mg/kg) in commodities such as dry bulb onion and green onion. regulations.govregulations.govregulations.gov LC-MS/MS has also been successfully applied for detecting fomesafen residues in tomato and bovine milk. nih.gov The technique's ability to monitor a second ion transition provides confirmation of the analyte's identity. regulations.gov Ultra-high performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) has further enhanced the sensitivity and efficiency of fomesafen analysis, often integrated into multi-residue methods for soybean ecosystems. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with ultraviolet (UV) or diode-array detection (DAD), has been extensively used for fomesafen quantification. An HPLC method has been found applicable for determining fomesafen residues in animal commodities with an LOQ of 0.02 mg/kg. apvma.gov.au For water samples, HPLC with UV detection at 290 nm is employed, following a C18 liquid-solid extraction disk cleanup. This method has an LOQ of 0.1 µg/L (ppb) in drinking water and surface water sources, with a reported limit of detection (LOD) of 0.05 µg/L. epa.govepa.gov Another HPLC method for soil and water reported LOQs of 10 µg/kg for soil and 1 µg/L for water. epa.gov HPLC-UVD/MS has also been utilized for fomesafen residue determination in agricultural commodities, including hulled rice, soybean, apple, green pepper, and Chinese cabbage, achieving a quantitative limit of 0.04 mg/kg in these samples. researchgate.net

Gas Chromatography (GC) and Gas Chromatography with Nitrogen Phosphorus Detection (GC-NPD)

While LC-MS/MS has become predominant for fomesafen, gas chromatography (GC) and GC with nitrogen phosphorus detection (GC-NPD) have historically been employed for residue analysis. For instance, LC-MS/MS methods for fomesafen in crop commodities were developed based on previous GC/NPD methods. regulations.gov GC-NPD has been used for the determination of fomesafen in cottonseed and gin trash. publications.gc.ca These techniques are generally suitable for less polar and more volatile compounds, and while fomesafen is not highly volatile, GC methods have been part of the analytical landscape for its residues. apvma.gov.auresearchgate.netthermofisher.com

Table 1: Representative Chromatographic Method Performance for Fomesafen Residue Quantification

TechniqueMatrixLOQ (Limit of Quantitation)LOD (Limit of Detection)Recovery Range (%)Reference
LC-MS/MSCrop Commodities (e.g., onion)0.02 ppm (0.02 mg/kg)0.005 ppmNot specified regulations.gov
LC-MS/MSPulse Forage, Grain, Straw0.01 mg/kg0.003 mg/kgNot specified apvma.gov.au
HPLC-UVDrinking/Surface Water0.1 µg/L0.05 µg/LNot specified epa.govepa.gov
HPLC-UVSoil10 µg/kgNot specified77-119 (mean 89) epa.gov
HPLC-UVWater1 µg/LNot specified105-127 (mean 118) epa.gov
HPLC-UVD/MSAgricultural Commodities (e.g., hulled rice, soybean, apple)0.04 mg/kgNot specified87.5-102.5 researchgate.net

Application of Spectroscopic and Spectrometric Approaches for Structural Elucidation of Fomesafen Sodium Metabolites and Degradates

Spectroscopic and spectrometric techniques are vital for identifying the structural characteristics of this compound, its metabolites, and degradates.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectra are consistent with the molecular structure of fomesafen. apvma.gov.au Beyond simple identification, advanced mass spectrometry techniques, particularly LC-MS/MS, are instrumental in elucidating the structures of fomesafen metabolites. For example, in studies on the biodegradation of fomesafen by bacterial strains, liquid chromatography-mass spectrometry was used to identify a transiently accumulated metabolite as N-[4-{4-(trifluoromethyl)phenoxy}-2-methanamidephenyl]acetamide. This identification provided insights into the metabolic pathway, suggesting involvement of reduction, acetylation of nitro groups, and dechlorination processes. researchgate.net

In livestock, specific metabolites of fomesafen have been identified using spectrometric approaches. These include 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy) anthranilic acid (Compound V) and 5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-N-methylsulfonylanthranilamide (Compound XV). regulations.gov These findings are critical for understanding the fate of fomesafen in biological systems and for establishing comprehensive residue definitions for risk assessment.

Development and Validation of High-Sensitivity Detection Methods for Environmental and Biological Matrices

The development and validation of high-sensitivity detection methods are paramount for accurately assessing this compound residues in diverse matrices, ensuring regulatory compliance and environmental safety.

Environmental Matrices

High-sensitivity methods have been validated for fomesafen in water and soil. For drinking and surface water, methods using HPLC with UV detection have achieved LOQs as low as 0.1 µg/L. epa.govepa.gov In soil, an LOQ of 10 µg/kg has been reported for HPLC-UV methods. epa.gov These methods typically involve extraction steps such as liquid-solid extraction (LSE) for water samples or extraction with mixtures of methylene (B1212753) chloride and acidified water for soil samples, followed by chromatographic determination. epa.govepa.govepa.gov Environmental monitoring data confirm the presence of fomesafen in natural waters, with detections in 14% of groundwater samples (maximum 2,960 ng/L) and 43% of river and stream samples (maximum 2,130 ng/L) in certain regions. mda.state.mn.us

Biological Matrices

Validated methods for biological matrices, particularly plant and animal commodities, are essential for food safety and trade. LC-MS/MS is a primary method for plant commodities, with a validated LOQ of 0.02 ppm for fomesafen in various crops. regulations.govregulations.govregulations.gov For pulse commodities (forage, grain, and straw), LC-MS/MS methods achieved an LOQ of 0.01 mg/kg and an LOD of 0.003 mg/kg. apvma.gov.au HPLC methods have also been validated for animal commodities, showing an LOQ of 0.02 mg/kg. apvma.gov.au

Sample preparation techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (quick, easy, cheap, effective, rugged, and safe) are frequently employed to achieve the necessary sensitivity and minimize matrix interferences. For instance, fomesafen residues in agricultural commodities are often extracted with acetone (B3395972) or acetonitrile, followed by clean-up steps such as dichloromethane (B109758) partitioning and Florisil column chromatography or dispersive SPE using sorbents like primary secondary amine (PSA) and C18. nih.govresearchgate.nethpst.czlcms.cz Recovery experiments are crucial for validation, demonstrating the accuracy and precision of these methods, with mean recoveries typically ranging from 70% to 120% and relative standard deviations (RSDs) often below 20% at LOQ levels. nih.govepa.govresearchgate.netlcms.cz

Methodological Frameworks for Environmental Monitoring and Comprehensive Residue Profiling Studies

Methodological frameworks for fomesafen research integrate various analytical techniques to provide comprehensive residue profiling and support environmental monitoring programs.

Environmental monitoring frameworks involve the systematic application of validated high-sensitivity detection methods to track the presence and levels of fomesafen in environmental compartments. This includes routine monitoring of groundwater and surface water sources, which helps assess the mobility and persistence of fomesafen in the environment. mda.state.mn.us The data gathered from such monitoring programs are critical for understanding environmental fate and potential exposure. regulations.govepa.gov

Comprehensive residue profiling studies extend beyond the parent compound to include its metabolites and degradates. Metabolism studies in plants (e.g., cotton, soybeans, tomatoes, rotational crops) and animals (e.g., lactating goats, laying hens) are conducted to understand the nature and distribution of fomesafen residues. These studies utilize a combination of chromatographic and spectrometric techniques, such as GC, GC-NPD, HPLC, LC-MS/MS, and NMR, to identify and quantify transformation products. apvma.gov.auregulations.gov The goal is to define the "residue of concern" for regulatory purposes, which for fomesafen often includes the parent compound and specific metabolites in certain matrices. regulations.gov

The adoption of multi-residue analytical methods, such as those based on QuEChERS coupled with LC-MS/MS or GC-MS/MS, represents a key methodological advancement. These methods allow for the simultaneous determination of fomesafen alongside other pesticides in complex matrices like agricultural commodities, enhancing efficiency and throughput in residue analysis laboratories. nih.govhpst.czlcms.cz Such integrated approaches provide a robust framework for assessing residue levels, evaluating dietary exposure risks, and ensuring the safe and responsible use of fomesafen. nih.gov

Formulation Science and Application Technology Research

Optimization of Fomesafen (B1673529) Sodium Formulations for Enhanced Efficacy and Environmental Profile

Research into Fomesafen sodium formulations is actively pursuing innovations to improve weed control and enhance its environmental safety profile. A significant area of development is the creation of new herbicide ionic liquids (HILs) based on fomesafen. researchgate.net These novel formulations are designed to modify the physicochemical properties of the herbicide to increase efficacy and reduce risks to aquatic environments. researchgate.net

One approach involves synthesizing fomesafen with different cations to create HILs with lower water solubility and a greater octanol-water partition coefficient (Kow) compared to the conventional sodium salt. researchgate.net These properties, combined with low surface tension, can lead to higher and faster herbicidal activity due to improved lipophilicity, which enhances penetration into the plant. researchgate.net Furthermore, HILs with greater adsorption capacity in soil have demonstrated a reduced risk to aquatic organisms like algae and snails. researchgate.net By modifying the fomesafen molecule into an ionic liquid, it's possible to reduce its mobility in the soil, thereby lowering the potential for leaching into groundwater or moving into surface water via runoff. researchgate.netregulations.gov This optimization seeks to create a more effective herbicide that remains in the target area, reducing off-site contamination. researchgate.net

Table 1: Comparative Properties of this compound and Herbicide Ionic Liquids (HILs)

Property This compound Fomesafen-based HILs Implication of HIL Properties
Water Solubility High (600,000 mg/L) illinois.edu Lower Reduced potential for runoff and leaching researchgate.net
Octanol-Water Partition Coefficient (Kow) Relatively Low Higher Enhanced lipophilicity for better plant uptake researchgate.net
Surface Tension Higher Lower Improved spreading on leaf surfaces researchgate.net
Soil Adsorption Weaker Greater Reduced mobility and risk to aquatic environments researchgate.net
Herbicidal Activity Standard Higher and Faster Improved efficacy researchgate.net

This table is generated based on data from scientific research comparing traditional this compound with newer Herbicide Ionic Liquid formulations.

Influence of Adjuvants on Herbicide Performance, Plant Uptake, and Spray Retention

Adjuvants are critical components in optimizing the performance of post-emergence this compound applications. These additives modify the properties of the spray solution to improve herbicide efficacy. researchgate.netmssoy.org The choice and use of adjuvants depend on various factors, including the target weed species, their growth stage, and environmental conditions. researchgate.netmssoy.org

Common types of adjuvants recommended for use with this compound include nonionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO). epa.govpurdue.edu

Nonionic Surfactants (NIS): These adjuvants reduce the surface tension of spray droplets, allowing them to spread more effectively over the leaf surface. unl.edu This increased coverage enhances the potential for the herbicide to be absorbed by the plant. unl.edu

Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): These oil-based adjuvants act as penetrants. unl.edu They help to dissolve the waxy cuticle on a weed's leaf surface, facilitating the movement of fomesafen into the plant tissue. unl.edu COCs and MSOs can also function as humectants, slowing the drying time of spray droplets, which allows more time for absorption to occur. unl.edu While these adjuvants can improve weed control, they may also slightly reduce crop tolerance. epa.gov

Research has shown that the addition of an adjuvant generally improves the efficacy of fomesafen. researchgate.net For instance, studies have demonstrated that excluding an adjuvant from the spray solution can reduce spray retention on target plants. researchgate.net The improved performance from adjuvants allows for more consistent weed control across various conditions. researchgate.net

Characterization of Spray Application System Parameters and Their Impact on Efficacy (e.g., spray volume, pressure, nozzle technology)

Effective weed control with this compound is highly dependent on the parameters of the spray application system. As a contact herbicide, achieving thorough coverage of the target weed foliage is essential for post-emergence applications. epa.gov Key parameters influencing this coverage include spray volume, pressure, and nozzle selection. epa.govresearchgate.net

Spray Volume: A sufficient spray volume is necessary to ensure complete coverage of the target weeds. For ground applications, a minimum spray volume of 15 gallons per acre is typically recommended. epa.gov In cases of large weeds or dense foliage, this should be increased to a minimum of 20 gallons per acre to ensure the spray penetrates the canopy and reaches all parts of the weeds. epa.gov For aerial applications, a minimum of 5 gallons per acre is advised, increasing to 10 gallons per acre when weed foliage is dense. epa.gov Research on other contact herbicides has shown that low spray volumes can sometimes reduce efficacy. cambridge.org

Spray Pressure: Operating pressure influences the droplet size and the force with which the spray is delivered. For this compound, a pressure range of 30 to 60 psi at the nozzle tip is recommended for ground applications. epa.gov On dense foliage, using a higher pressure of 60 psi can help ensure adequate coverage. epa.gov

Nozzle Technology: The choice of nozzle is critical as it determines the droplet size and spray pattern. For post-emergence application of this compound, flat-fan nozzles are recommended for the most effective results. epa.gov It is explicitly advised not to use flood-type or other nozzles that produce coarse, large-droplet sprays, as these can result in poor coverage. epa.gov While some modern nozzle designs are intended to reduce drift, they must still provide adequate coverage for contact herbicides like fomesafen to be effective. cambridge.org The boom and nozzle height must also be correctly adjusted to ensure a uniform and complete spray pattern across the target area. epa.gov

Table 2: Recommended Application Parameters for this compound

Parameter Ground Application Aerial Application Rationale for Post-Emergence Control
Spray Volume (Minimum) 15 gallons/acre 5 gallons/acre Ensures thorough coverage of weed foliage for the contact herbicide to be effective. epa.gov
Spray Volume (Dense Foliage) 20 gallons/acre 10 gallons/acre Increased volume needed to penetrate dense canopies. epa.gov
Spray Pressure 30 - 60 PSI Max 40 PSI Optimizes droplet size and spray penetration for better coverage. epa.gov
Nozzle Type Flat-fan recommended Not specified Produces a spray pattern that maximizes uniform coverage. Flood or coarse spray nozzles are not recommended. epa.gov

This table provides a summary of application parameter recommendations found on the this compound herbicide label.

Comparative Efficacy and Environmental Considerations of Pre-Emergence and Post-Emergence Application Methodologies

This compound can be applied either before weeds emerge (pre-emergence) or after they have emerged (post-emergence), and the choice of timing has significant implications for both efficacy and environmental fate. epa.gov

Efficacy:

Post-emergence: this compound is generally most effective and consistent when used as a post-emergence herbicide, acting through contact action on the foliage of young, actively growing broadleaf weeds. epa.gov Efficacy data indicates that post-emergence applications are typically effective against dicot (broadleaf) weeds, with less impact on monocots (grasses). regulations.gov

Pre-emergence: When applied pre-emergence, this compound provides control or suppression of certain germinating broadleaf weeds, grasses, and sedges through soil residual activity. epa.gov Its effectiveness in this mode is highly dependent on receiving rainfall shortly after application to move the herbicide into the soil. epa.gov Efficacy studies have shown that pre-emergence treatments can cause significant damage to a wide range of plants, with the exception of tolerant crops like soybeans. regulations.gov

Environmental Considerations: The application method influences the environmental profile of this compound, particularly concerning its persistence and mobility.

Soil Persistence and Mobility: Fomesafen is persistent in soil, with a half-life that can range from 63 to 527 days. regulations.gov It is also highly mobile, meaning it has the potential to leach through the soil profile and into groundwater. regulations.govepa.gov The sodium salt formulation is very soluble in water, which contributes to its mobility. illinois.eduregulations.gov

Runoff Potential: Due to its persistence and mobility, this compound is classified as having a high potential for reaching surface water via runoff for several months after application. epa.gov This risk is especially true for poorly draining soils and areas with shallow groundwater. epa.gov Both pre-emergence and post-emergence applications contribute to this risk, as the herbicide resides on or in the soil.

Degradation: Fomesafen degrades slowly in aerobic soil environments but breaks down much more rapidly under anaerobic (low-oxygen) conditions, such as in flooded soils, where the half-life can be less than three weeks. regulations.govillinois.edu The major routes of dissipation are microbial degradation, leaching, and runoff. regulations.gov

Because of its persistence, there are plant-back restrictions to prevent injury to sensitive rotational crops, which can range from 3 to 18 months depending on the crop and location. regulations.gov

Regulatory Science and Intellectual Property Landscapes of Fomesafen Sodium

Analysis of Global Regulatory Frameworks Governing Fomesafen (B1673529) Sodium Registration and Re-evaluation Processes

The registration and continued approval of fomesafen sodium are governed by comprehensive regulatory frameworks that vary across different jurisdictions. These processes involve rigorous scientific evaluation to ensure that the herbicide meets contemporary standards for human health and environmental protection. Key regulatory bodies in North America and Europe have established distinct but increasingly collaborative processes for initial registration and subsequent re-evaluation.

In the United States, the Environmental Protection Agency (EPA) oversees the regulation of pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). epa.govepa.gov All pesticides intended for distribution or sale within the U.S. must first be registered with the EPA. epa.govepa.gov For pesticides like fomesafen, which were registered before November 1, 1984, the law requires a process of reregistration to ensure they meet more stringent, modern standards. epa.gov The EPA completed a tolerance reassessment eligibility decision (TRED) for fomesafen in 2006 and initiated a registration review, with an interim decision issued in March 2018. regulations.gov This ongoing review process assesses whether the pesticide continues to meet the statutory standard of no unreasonable adverse effects on human health or the environment. epa.govepa.gov

In Canada, Health Canada's Pest Management Regulatory Agency (PMRA) is responsible for pesticide regulation under the Pest Control Products Act. canada.ca The PMRA conducts regular re-evaluations of all registered pesticides to determine if they continue to meet current scientific standards for health and environmental safety. canada.ca In May 2019, the PMRA concluded its re-evaluation of fomesafen, determining that products containing it are acceptable for continued registration provided that certain amendments to label directions are implemented. canada.ca The evaluation considered data from manufacturers, scientific literature, and other international regulatory agencies. canada.ca

The European Union (EU) has a multi-tiered regulatory system. While fomesafen is used in some OECD member countries, the EU Pesticides Database indicates that the active substance is not approved under Regulation (EC) No 1107/2009. publications.gc.canih.goveuropa.eu The European Commission, guided by risk assessments from the European Food Safety Authority (EFSA), manages the approval of active substances. europa.eu For a pesticide to be marketed, the active substance must first be approved at the EU level, and then the final product must be authorized by individual member states. agencyiq.com

The following table provides a comparative overview of the regulatory status of this compound in these key regions.

Regulatory BodyJurisdictionGoverning Legislation (Primary)Status of this compoundKey Regulatory Processes
Environmental Protection Agency (EPA)United StatesFederal Insecticide, Fungicide, and Rodenticide Act (FIFRA)Registered / Under Registration ReviewInitial Registration, Reregistration, Registration Review epa.govepa.govregulations.gov
Pest Management Regulatory Agency (PMRA)CanadaPest Control Products ActAcceptable for Continued Registration (with mitigation)Initial Registration, Re-evaluation canada.ca
European Commission / EFSAEuropean UnionRegulation (EC) No 1107/2009Not ApprovedActive Substance Approval, Product Authorization nih.goveuropa.euagencyiq.com

Intellectual Property Development and Patent Landscape Analysis in Herbicide Chemistry

The intellectual property landscape for this compound is representative of broader trends in herbicide chemistry, where innovation focuses on creating novel formulations, combinations, and manufacturing processes to enhance efficacy, stability, and user convenience. Fomesafen, a member of the diphenyl ether class of herbicides, has been the subject of patent activity since its initial discovery. epa.govgoogle.com

Initial patents, such as U.S. Patent 4,285,723, covered the core chemical structure of fomesafen and its salts. google.com Following the expiration of foundational patents, intellectual property development has shifted towards creating value-added formulations. For instance, research has focused on developing high-concentration formulations to reduce packaging, transportation costs, and application rates. One inventive approach involves solubilizing the non-salt form of fomesafen with specific surfactants, such as fatty amines or alkanolamines, to produce stable concentrates with significantly more active ingredient than conventional salt-based aqueous formulations. google.com

Another significant area of patent development involves creating synergistic herbicidal compositions. Patents describe combinations of this compound with other active ingredients, such as clodinafop-propargyl, to broaden the spectrum of weed control. google.com These patents often address chemical compatibility and stability challenges, such as the hydrolysis of one active ingredient in the presence of another, requiring novel solvent and emulsifier systems. google.com Such combination products are a key strategy for managing weed resistance and providing growers with more effective weed control solutions.

The patent landscape for diphenyl ether herbicides and related compounds also includes inventions related to intermediates used in their synthesis and compositions that combine them with other classes of herbicides, like protoporphyrinogen-IX-oxidase (PPO) inhibitors. epo.orggoogleapis.com This continuous innovation highlights the industry's focus on life-cycle management of established active ingredients through formulation and combination patents.

The table below highlights some key patent areas related to fomesafen.

Patent Focus AreaDescription of InnovationKey Technical Challenge AddressedExample Compound(s) Mentioned
Core CompoundInitial patents on the chemical structure of diphenyl ether herbicides. google.comepo.orgDiscovery of novel herbicidal molecules.Fomesafen
High-Concentrate FormulationsUse of specific surfactants to solubilize the non-salt form of fomesafen, allowing for higher active ingredient loading. google.comLow concentration and cold temperature instability of conventional aqueous salt formulations. google.comFomesafen, Cocoamine, Oleylamine
Synergistic CombinationsFormulating this compound with other herbicides to enhance the spectrum of activity. google.comChemical instability (e.g., hydrolysis) and incompatibility between different active ingredients. google.comThis compound, Acifluorfen sodium, Clodinafop-propargyl
Safener CompositionsIncorporating safeners into herbicidal formulations to protect crops from potential injury. epo.orgMitigating phytotoxicity to the target crop while maintaining weed control efficacy.Cloquintocet-mexyl

International Harmonization of Scientific Data Requirements for Agrochemical Assessment

The immense cost and complexity of generating the scientific data required for pesticide registration have spurred significant international efforts to harmonize data requirements and assessment methodologies. nih.gov The primary goal of harmonization is to create a common set of standards for the types of studies, testing protocols, and data submission formats needed to evaluate an agrochemical like this compound. canada.ca This alignment allows data generated in one country to be accepted by regulatory authorities in another, a concept known as mutual recognition of data. epa.gov

A leading force in this effort is the Organisation for Economic Co-operation and Development (OECD). epa.gov Through its Working Group on Pesticides, the OECD brings together national pesticide regulators to develop harmonized test guidelines and guidance documents for nearly all aspects of a pesticide dossier, including physical-chemical properties, toxicology, environmental fate, and residue chemistry. epa.govoecd.orgepa.gov The adoption of OECD test guidelines by regulatory bodies like the U.S. EPA and Health Canada's PMRA reduces the need for companies to conduct duplicative studies for different markets, saving resources and reducing the use of laboratory animals. canada.caepa.govoecd.org

Other key international bodies contribute to harmonization. The Food and Agriculture Organization (FAO) and the World Health Organization (WHO) collaborate on the Codex Alimentarius, which establishes international food standards, including Maximum Residue Limits (MRLs) for pesticides in food and feed commodities. fao.orgacs.org The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) provides the scientific assessments upon which Codex MRLs are based. acs.org Harmonized MRLs are crucial for facilitating international trade in agricultural products.

The benefits of these harmonization efforts are substantial. They lead to:

Reduced burden on industry: Eliminates the need for duplicative and costly testing for different regulatory submissions. nih.govoecd.org

Work-sharing for governments: Enables regulatory agencies to share the workload of pesticide evaluations, leading to more efficient use of limited expert resources. epa.govepa.gov

Faster access to new technologies: Streamlines the registration process, allowing growers to gain quicker access to new pest management tools.

Reduced barriers to trade: Promotes consistency in international standards, particularly for pesticide residues in food. nih.govacs.org

Despite significant progress, complete harmonization has not been achieved, as national and regional authorities retain sovereignty over final risk management decisions, which can be influenced by local agricultural practices, environmental conditions, and policy considerations. nih.gov

The following table summarizes the roles of key international organizations in the harmonization of agrochemical assessment.

OrganizationPrimary Role in HarmonizationKey Outputs/Activities
Organisation for Economic Co-operation and Development (OECD)Harmonizing data requirements and test methods for chemical safety assessment. epa.govepa.govDevelopment of internationally accepted Test Guidelines and Guidance Documents for pesticide evaluation. oecd.orgepa.gov
Food and Agriculture Organization (FAO) / World Health Organization (WHO)Setting international standards for food safety, including pesticide residues. fao.orgwho.intCodex Alimentarius, which includes Maximum Residue Limits (MRLs); scientific advice from the JMPR. acs.org
International Programme on Chemical Safety (IPCS)Promoting international consensus on risk assessment methodologies for chemicals. nih.govSponsoring projects and surveys to identify areas for harmonization in toxicological evaluation. nih.gov

Q & A

Q. What are the best practices for designing field experiments to optimize Fomesafen sodium application rates while minimizing non-target crop injury?

Methodological Answer:

  • Experimental Design: Use dose-response assays with varying application rates (e.g., 0.25–0.84 kg ae/ha) and monitor weed control efficacy and crop injury across multiple growth stages. Incorporate adjuvants (e.g., methylated seed oil or non-ionic surfactants) to enhance herbicide uptake, especially in tank mixtures with glyphosate .
  • Data Collection: Measure weed biomass reduction, soybean leaf bronzing/crinkling (transient effects), and yield outcomes. For soil-directed applications, assess herbicide dissipation rates using HPLC or LC-MS .
  • Key Finding: Field trials show that 0.375 lb ae/acre is effective for most crops, but rates must be adjusted for peas/lima beans (0.25 lb ae/acre) to avoid yield loss .

Q. How can researchers assess the environmental persistence and mobility of this compound in agricultural soils?

Methodological Answer:

  • Soil Sampling: Collect soil cores (0–0.1 m depth) post-application and analyze using LC-MS/MS. Track vertical movement and degradation products over multiple seasons .
  • Lab Incubations: Conduct aerobic soil studies under controlled humidity/temperature to estimate half-life (t1/2). Field studies in Florida strawberry systems reported t1/2 = 37–47 days under plastic mulch, while lab studies showed t1/2 = 100 days .
  • Key Finding: Biochar amendments (2% w/w) reduce Fomesafen mobility by increasing adsorption (Kf = 22.23) and decreasing leaching by 78.6% .

Q. What experimental approaches are used to investigate herbicide resistance evolution to this compound in weeds?

Methodological Answer:

  • Resistance Screening: Collect field-evolved weed populations (e.g., Amaranthus retroflexus) and conduct dose-response assays comparing survival rates at 1× and 3× label rates. Use lactofen as a comparator to identify cross-resistance patterns .
  • Metabolomic Profiling: Analyze leaf tissues via LC-MS to identify differential metabolite accumulation (e.g., amino acids, lipids) in resistant vs. sensitive populations .
  • Key Finding: A A. retroflexus population exhibited 30-fold resistance to Fomesafen and 4-fold resistance to lactofen, linked to altered detoxification pathways .

Advanced Research Questions

Q. How do molecular interactions between this compound and protoporphyrinogen oxidase (PPO) enzymes influence herbicidal activity?

Methodological Answer:

  • Molecular Docking: Use computational tools (e.g., AutoDock Vina) to model Fomesafen-PPO binding. Key residues (e.g., Arg244 in Bacillus sp. DnrA) affect binding affinity and catalytic activity .
  • In Vitro Assays:** Purify PPO isoforms from resistant weeds and measure enzyme inhibition kinetics (IC50) under varying Fomesafen concentrations .
  • Key Finding: Fomesafen’s nitro group and trifluoromethyl moiety are critical for high-affinity PPO binding, but mutations in resistant weeds reduce binding efficiency .

Q. What methodologies are used to optimize this compound formulations for reducing aquatic ecotoxicity while maintaining herbicidal efficacy?

Methodological Answer:

  • Ionic Liquid Synthesis: Prepare herbicide ionic liquids (HILs) by replacing Fomesafen’s sodium counterion with quaternary ammonium cations. Test octanol-water partition coefficients (log Kow) and surface tension to assess environmental fate .
  • Ecotoxicity Assays: Compare algal (e.g., Chlorella vulgaris) and snail (Lymnaea stagnalis) mortality between HILs and conventional Fomesafen. HILs reduce toxicity by 40–60% due to lower water solubility .
  • Key Finding: HILs with C8–C12 alkyl chains exhibit enhanced soil adsorption and reduced leaching potential while maintaining herbicidal activity .

Q. How can metabolomics resolve contradictions in this compound’s phytotoxic effects on non-target legumes?

Methodological Answer:

  • Controlled Trials: Treat legumes (e.g., soybeans, peas) with Fomesafen at 225–450 g/ha and analyze root exudates and rhizosphere microbial communities via GC-MS and 16S rRNA sequencing .
  • Yield Correlation: Link metabolite shifts (e.g., flavonoids, phenylpropanoids) to yield outcomes. Low doses (225 g/ha) increase mung bean/pea yields by 3.5–17.5%, while high doses (450 g/ha) reduce yields by 12–19.6% .
  • Key Finding: Kidney beans and broad beans are highly sensitive to Fomesafen, with yield reductions up to 61.5%, likely due to disrupted nitrogen-fixing symbionts .

Contradiction Analysis

  • Dissipation Rate Variability: Field studies under plastic mulch report faster degradation (t1/2 = 37–47 days) than lab incubations (t1/2 = 100 days). This discrepancy may arise from differences in microbial activity, soil moisture, and organic matter under field vs. controlled conditions.
  • Crop Sensitivity: While Fomesafen is safe for soybeans at 450 g/ha , it causes severe injury to kidney/broad beans due to species-specific differences in PPO enzyme structure and detoxification pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.